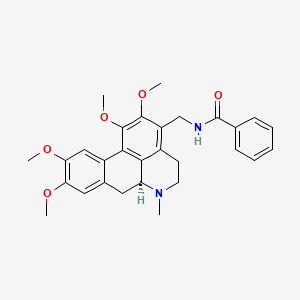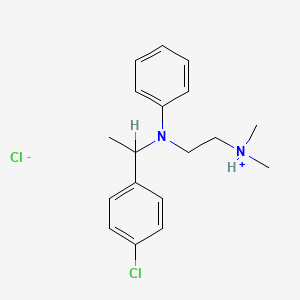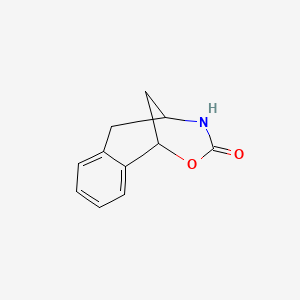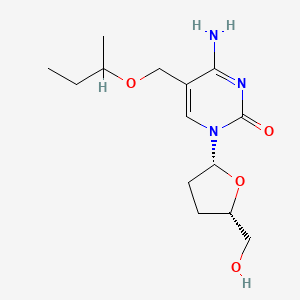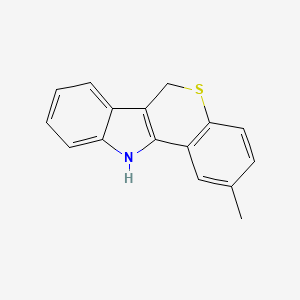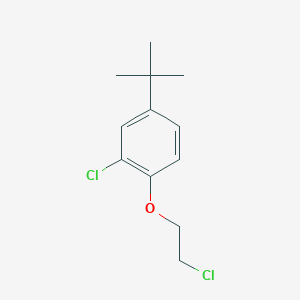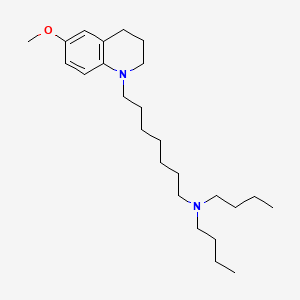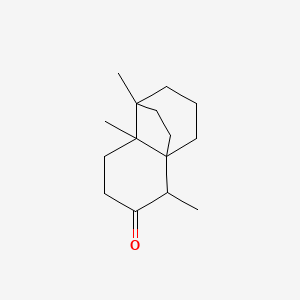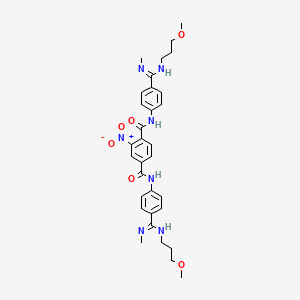
2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including hydroxy, oxido, and amino groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide typically involves multi-step organic reactions. The process may start with the preparation of terephthalamide derivatives, followed by the introduction of hydroxy and oxido groups through specific reagents and conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxido group can be reduced to form hydroxy derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield oxo derivatives, while reduction of the oxido group may yield hydroxy derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or marker in biochemical assays.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As a component in the formulation of advanced materials or chemical products.
Mechanism of Action
The mechanism of action of 2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide involves its interaction with specific molecular targets and pathways. The hydroxy and oxido groups may participate in redox reactions, while the amino groups may interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide include other terephthalamide derivatives with different functional groups. Examples include:
- N(1),N(4)-bis(4-aminophenyl)terephthalamide
- N(1),N(4)-bis(4-hydroxyphenyl)terephthalamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
21696-32-2 |
|---|---|
Molecular Formula |
C32H39N7O6 |
Molecular Weight |
617.7 g/mol |
IUPAC Name |
1-N,4-N-bis[4-[N-(3-methoxypropyl)-N'-methylcarbamimidoyl]phenyl]-2-nitrobenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C32H39N7O6/c1-33-29(35-17-5-19-44-3)22-7-12-25(13-8-22)37-31(40)24-11-16-27(28(21-24)39(42)43)32(41)38-26-14-9-23(10-15-26)30(34-2)36-18-6-20-45-4/h7-16,21H,5-6,17-20H2,1-4H3,(H,33,35)(H,34,36)(H,37,40)(H,38,41) |
InChI Key |
VYSWZPPEEKUUKN-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=NC)NCCCOC)[N+](=O)[O-])NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)

![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)
